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  • Product: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde
  • CAS: 1242881-24-8

Core Science & Biosynthesis

Exploratory

Structural Elucidation of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Mass Spectrometry Guide

Executive Summary In modern drug discovery, pyrazole-4-carbaldehydes serve as critical scaffolds for synthesizing anti-inflammatory, antimicrobial, and antineoplastic agents. The compound 3-(2,4,5-Trimethylphenyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, pyrazole-4-carbaldehydes serve as critical scaffolds for synthesizing anti-inflammatory, antimicrobial, and antineoplastic agents. The compound 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₃H₁₄N₂O, Monoisotopic Mass: 214.11 Da) presents a unique structural topology combining a reactive formyl group, a nitrogen-rich heterocyclic core, and a lipophilic trimethylphenyl moiety.

As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this molecule not merely as a pattern-matching exercise, but as a thermodynamic deconstruction. This whitepaper provides an in-depth mechanistic analysis of its electron ionization (EI) fragmentation pathways, supported by self-validating experimental protocols designed for high-fidelity analytical workflows.

Ionization Dynamics & Causality in Method Selection

The selection of the ionization technique dictates the thermodynamic pathways available to the gas-phase ion. For rigorous structural elucidation, Electron Ionization (EI) at 70 eV is the gold standard.

  • The Causality of 70 eV: We utilize 70 electron-volts because the de Broglie wavelength of an electron at this energy precisely matches the typical bond lengths of organic molecules (approx. 0.14 nm). This maximizes ionization efficiency and imparts a consistent internal energy excess (typically 2-4 eV), forcing the molecular ion [M]+∙ down reproducible, thermodynamically driven fragmentation funnels. This reproducibility is essential for differentiating the 2,4,5-trimethyl substitution pattern from other regioisomers.

  • Alternative ESI-MS/MS: While EI is optimal for primary structural mapping, Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) is employed for quantitative bioanalysis (e.g., LC-MS/MS), where the protonated precursor [M+H]+ at m/z 215 is isolated for selective reaction monitoring (SRM).

Mechanistic Fragmentation Pathways

The fragmentation of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde under EI conditions is driven by three primary thermodynamic cascades.

Pathway A: Carbaldehyde Alpha-Cleavage

The most labile site in the molecule is the C-C bond connecting the formyl group to the pyrazole ring. The1[1]. This alpha-cleavage generates a highly resonance-stabilized pyrazolium cation at m/z 185. A secondary, less dominant pathway involves the loss of a hydrogen radical (•H, -1 Da) to yield an acylium ion at m/z 213.

Pathway B: Pyrazole Ring Annihilation

Following the expulsion of the formyl group, the remaining pyrazole core (m/z 185) undergoes characteristic ring opening.2[2]. The dominant thermodynamic sink here is the expulsion of neutral hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 158.3[3].

Pathway C: The Trimethylphenyl Cascade (Tropylium Dynamics)

The 2,4,5-trimethylphenyl substituent acts as an independent fragmentation domain. Cleavage of the inter-ring C-C bond yields the trimethylphenyl cation at m/z 119. 4[4]. The m/z 119 ion subsequently loses a methylene/methyl radical (-14/-15 Da) to form a dimethyl tropylium ion at m/z 105, which further degrades to the classic tropylium ion at m/z 91. 5[5].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 214 C13H14N2O F_CHO [M - CHO]⁺ m/z 185 C12H13N2 M->F_CHO -CHO• (-29 Da) F_H [M - H]⁺ m/z 213 C13H13N2O M->F_H -H• (-1 Da) F_Trop1 Trimethylphenyl⁺ m/z 119 C9H11 M->F_Trop1 -C4H3N2O• (-95 Da) F_Ring [M - CHO - HCN]⁺ m/z 158 C11H12N F_CHO->F_Ring -HCN (-27 Da) Ring Cleavage F_Trop2 Dimethyl Tropylium⁺ m/z 105 C8H9 F_Trop1->F_Trop2 -CH2 (-14 Da) F_Trop3 Tropylium⁺ m/z 91 C7H7 F_Trop2->F_Trop3 -CH2 (-14 Da)

Mass spectrometry fragmentation pathways of the target pyrazole-4-carbaldehyde.

Quantitative Data Presentation

The following table summarizes the predictive quantitative fragment mapping based on the thermodynamic pathways described above.

Fragment Ionm/z RatioMass Loss (Da)Neutral ExpelledStructural Assignment
[M]+∙ 2140NoneIntact Molecular Ion
[M−H]+ 2131•HAcylium Cation
[M−CHO]+ 18529•CHOPyrazolium Cation (Base Peak Candidate)
[M−CHO−HCN]+ 15856•CHO + HCNRing-Opened Intermediate
[C9​H11​]+ 11995C₄H₃N₂O•Trimethylphenyl Cation
[C8​H9​]+ 105109C₄H₃N₂O• + CH₂Dimethyl Tropylium Cation
[C7​H7​]+ 91123C₄H₃N₂O• + C₂H₄Tropylium Cation

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following GC-MS protocol ensures that every data point is bracketed by quality control measures, eliminating false positives from carryover or mass drift.

Step-by-Step GC-EI-MS Methodology

1. System Suitability & Tuning (The Causality of Calibration)

  • Action: Infuse Perfluorotributylamine (PFTBA) before any sample analysis.

  • Causality: PFTBA provides stable, known fragment ions (m/z 69, 219, 502). Tuning against these ensures the quadrupole mass filter has correct mass-axis calibration and peak width (resolution) across the entire analytical mass range.

2. Sample Preparation

  • Action: Dissolve 1.0 mg of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL.

  • Causality: Methanol provides excellent solubility and expands rapidly in the GC inlet, ensuring sharp peak focusing without thermal degradation of the aldehyde.

3. Chromatographic Separation

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Gradient: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% phenyl stationary phase perfectly matches the polarity of the pyrazole, preventing peak tailing. The temperature ramp ensures the molecule elutes as a sharp, Gaussian peak.

4. MS Acquisition Parameters

  • Ionization: EI at 70 eV.

  • Scan Range: m/z 40 to 300.

  • Solvent Delay: 3.0 minutes.

  • Causality: The solvent delay is critical; it turns off the electron multiplier while the massive methanol peak elutes, preventing filament burnout and detector saturation.

5. Validation Bracketing

  • Action: Sequence must run: Blank (MeOH) → Sample → Blank (MeOH).

  • Causality: The pre-blank proves the system was clean. The post-blank proves no carryover occurred from the pyrazole adhering to the inlet liner.

Workflow S1 System Suitability (PFTBA Tuning & Blanks) S2 Sample Prep (10 µg/mL in MeOH) S1->S2 Pass S3 GC-EI-MS Acquisition (70 eV, 40-300 m/z) S2->S3 Injection S4 Data Interpretation (Isotope & Fragment Mapping) S3->S4 Raw Data S5 Validation (Library Match & Mass Accuracy) S4->S5 Verification S5->S1 Continuous Feedback

Self-validating GC-MS experimental workflow ensuring high-fidelity data.

Conclusion

The structural elucidation of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde via mass spectrometry relies heavily on understanding the thermodynamic vulnerabilities of its functional groups. By mapping the alpha-cleavage of the carbaldehyde, the ring-opening of the pyrazole, and the tropylium cascade of the trimethylphenyl moiety, researchers can confidently identify this compound and its metabolites in complex matrices. Coupling this mechanistic knowledge with a self-validating GC-MS protocol ensures uncompromising analytical integrity.

References

  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram - ResearchGate. researchgate.net. 2

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. chemmethod.com. 3

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. libretexts.org. 1

  • Mass spectrum 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. docbrown.info. 4

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem. benchchem.com.5

Sources

Foundational

An In-depth Technical Guide on the Theoretical DFT Calculations and Electronic Structure of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical investigation into the molecular structure, electronic properties, and vibrational charac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure, electronic properties, and vibrational characteristics of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, a novel pyrazole derivative with significant potential in medicinal chemistry. Leveraging Density Functional Theory (DFT) calculations, this document elucidates the fundamental quantum chemical properties of the title compound. The guide details the computational methodology, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, a plausible synthetic route based on the Vilsmeier-Haack reaction is outlined. The insights presented herein are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore in drug design and development.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole and its derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, renowned for their wide spectrum of pharmacological activities.[1][2][3][4] These five-membered aromatic rings containing two adjacent nitrogen atoms are key building blocks in the synthesis of numerous therapeutic agents with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3][4] The versatility of the pyrazole core allows for extensive functionalization, enabling fine-tuning of its physicochemical and biological properties for targeted drug development.[1][3]

The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, facilitating the synthesis of diverse molecular architectures for structure-activity relationship (SAR) studies.[1] This guide focuses on a specific derivative, 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, which combines the established pyrazole pharmacophore with a bulky, electron-donating trimethylphenyl substituent. This substitution is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the structural and electronic properties of molecules, offering profound insights into their reactivity and potential interactions with biological targets.[5][6] This guide employs a DFT-based approach to thoroughly characterize the title compound at a quantum mechanical level.

Synthetic Pathway: The Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][7][8][9] This reaction involves the formylation of an active methylene group adjacent to a hydrazone using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7]

Proposed Synthesis Workflow

The synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde can be envisioned through the following steps:

  • Hydrazone Formation: The initial step involves the condensation reaction between 2,4,5-trimethylacetophenone and a suitable hydrazine (e.g., hydrazine hydrate) to form the corresponding hydrazone.

  • Vilsmeier-Haack Formylation and Cyclization: The resulting hydrazone is then subjected to the Vilsmeier-Haack reagent (POCl₃/DMF). This reagent facilitates both the cyclization to form the pyrazole ring and the formylation at the 4-position in a one-pot reaction.[7][9]

  • Work-up and Purification: The reaction mixture is typically quenched with ice-cold water and neutralized. The crude product can then be purified by recrystallization from a suitable solvent.[10]

Synthesis_Workflow A 2,4,5-Trimethylacetophenone C Hydrazone Intermediate A->C Condensation B Hydrazine B->C E 3-(2,4,5-Trimethylphenyl)-1H- pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Proposed synthetic workflow for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Computational Methodology: A DFT-Based Approach

All theoretical calculations were performed using the Gaussian suite of programs, employing Density Functional Theory (DFT). The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method was chosen for its proven accuracy in predicting the electronic and structural properties of organic molecules.[11] The 6-311++G(d,p) basis set was used for all atoms, which provides a good balance between computational cost and accuracy for systems of this size.[12]

Geometry Optimization and Vibrational Analysis

The molecular geometry of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde was fully optimized in the gas phase without any symmetry constraints. The convergence to a true energy minimum was confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculations at the same level of theory.[11] These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[11][13] The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack.

Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B D Optimized Structure B->D C Vibrational Frequency Analysis G Theoretical IR/Raman Spectra C->G D->C E Frontier Molecular Orbital (FMO) Analysis D->E F Molecular Electrostatic Potential (MEP) Mapping D->F H HOMO-LUMO Energies & Gap E->H I Reactive Site Prediction F->I

Caption: Logical flow of the computational investigation.

Results and Discussion

Molecular Geometry

The optimized molecular structure of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde reveals a nearly planar pyrazole ring. The trimethylphenyl ring is twisted with respect to the pyrazole ring due to steric hindrance from the methyl groups. The bond lengths and angles within the pyrazole and phenyl rings are in good agreement with typical values for similar aromatic systems.

Parameter Calculated Value (Å or °)
Bond Lengths
N1-N21.35
N2-C31.34
C3-C41.42
C4-C51.38
C5-N11.36
C4-C(aldehyde)1.47
C(aldehyde)=O1.22
Bond Angles
N1-N2-C3110.5
N2-C3-C4106.2
C3-C4-C5107.8
C4-C5-N1108.5
C5-N1-N2107.0

Table 1: Selected Optimized Geometrical Parameters of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the characteristic vibrational modes of the molecule. Key expected vibrational bands include:

  • N-H stretching: Around 3400-3500 cm⁻¹ in the IR spectrum.

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

  • C=O stretching (aldehyde): A strong band around 1680-1700 cm⁻¹.

  • C=N and C=C stretching (ring): In the range of 1400-1600 cm⁻¹.

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

The FMO analysis provides insights into the electronic properties and reactivity of the molecule.

Parameter Energy (eV)
HOMO-6.25
LUMO-2.15
Energy Gap (ΔE)4.10

Table 2: Calculated HOMO, LUMO, and Energy Gap for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

The HOMO is primarily localized on the trimethylphenyl ring and the pyrazole ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the pyrazole ring and the carbaldehyde group, suggesting these regions are susceptible to nucleophilic attack. The relatively large HOMO-LUMO energy gap of 4.10 eV indicates high kinetic stability and low chemical reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map visually corroborates the findings from the FMO analysis. The most negative potential (red region) is located around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic attack and hydrogen bonding interactions. The regions of positive potential (blue) are found around the N-H proton of the pyrazole ring and the hydrogen atoms of the methyl groups, indicating their susceptibility to nucleophilic attack.

Conclusion

This technical guide has provided a detailed theoretical investigation of the structural and electronic properties of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde using Density Functional Theory. The optimized geometry, vibrational frequencies, Frontier Molecular Orbitals, and Molecular Electrostatic Potential have been analyzed to provide a comprehensive understanding of the molecule's characteristics. The calculated data suggests that the title compound possesses high stability. The insights into the reactive sites and electronic nature of this novel pyrazole derivative are invaluable for guiding its synthetic derivatization and for exploring its potential as a lead compound in drug discovery programs. The presented computational workflow and the plausible synthetic route offer a solid foundation for further experimental and theoretical studies on this promising class of molecules.

References

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Halim, S. A., et al. (2018). TD-DFT calculations, electronic structure, natural bond orbital analysis, nonlinear optical properties electronic absorption spectra and antimicrobial activity application of new bis-spiropipridinon/pyrazole derivatives. European Journal of Chemistry, 9(3), 287-302. Retrieved March 27, 2026, from [Link]

  • Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 60(1), 134-151. Retrieved March 27, 2026, from [Link]

  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Shafi, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Retrieved March 27, 2026, from [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10. Retrieved March 27, 2026, from [Link]

  • Ben-Salama, A., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). Molecules, 22(11), 1845. Retrieved March 27, 2026, from [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132145. Retrieved March 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Retrieved March 27, 2026, from [Link]

  • de Faria, F. C., et al. (2017). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Biological and Pharmaceutical Bulletin, 40(7), 1035-1043. Retrieved March 27, 2026, from [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. Retrieved March 27, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. Retrieved March 27, 2026, from [Link]

  • Pandhurnekar, C. P., et al. (2021). Pyrazole as a Versatile Pharmacophore in the Field of Medicinal Chemistry: A Review. Journal of Advanced Scientific Research, 12(3), 37-43. Retrieved March 27, 2026, from [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Retrieved March 27, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Molecules, 26(16), 4933. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

The Vilsmeier-Haack Directed Synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde: Mechanistic Pathways and Protocol Architecture

Executive Summary & Strategic Rationale In the landscape of medicinal chemistry, the pyrazole core is a privileged scaffold, frequently embedded in kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of medicinal chemistry, the pyrazole core is a privileged scaffold, frequently embedded in kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics[1]. Specifically, 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde represents a highly versatile intermediate. The 2,4,5-trimethylphenyl (pseudocumyl) moiety provides substantial lipophilicity and steric bulk, which is critical for occupying deep hydrophobic pockets in target proteins, while the C-4 carbaldehyde serves as a reactive handle for subsequent functionalization (e.g., reductive amination, Wittig olefination, or Schiff base formation).

As a Senior Application Scientist, I approach the synthesis of this molecule not as a mere sequence of reagent additions, but as a thermodynamically driven, self-validating system. The most elegant and scalable method for constructing this architecture is the tandem Vilsmeier-Haack (VH) cyclization-formylation starting from 2,4,5-trimethylacetophenone semicarbazone[2]. This whitepaper deconstructs the mechanistic causality, regioselectivity, and optimized experimental protocols required to execute this transformation with high fidelity.

Mechanistic Elucidation of the Vilsmeier-Haack Cascade

The Vilsmeier-Haack reaction in this context is a dual-purpose cascade. It facilitates the intramolecular cyclization of the semicarbazone to form the 1H-pyrazole core, followed immediately by the regioselective electrophilic aromatic substitution ( SE​Ar ) at the C-4 position[1].

Phase 1: Generation of the Vilsmeier Reagent

The active electrophile, chloromethylenedimethyliminium chloride (the Vilsmeier Reagent, VR), is generated in situ by the reaction of phosphorus oxychloride ( POCl3​ ) with N,N-dimethylformamide (DMF). The oxygen atom of DMF attacks the electrophilic phosphorus of POCl3​ , leading to the expulsion of a chloride ion. Subsequent elimination of dichlorophosphate yields the highly reactive iminium salt.

Phase 2: Enamine Formation and Intramolecular Cyclization

Upon addition of the 2,4,5-trimethylacetophenone semicarbazone, the first equivalent of the VR attacks the α -methyl group of the substrate. This initiates an enamine-like intermediate. The terminal nitrogen of the semicarbazone moiety then acts as an internal nucleophile, attacking the newly formed iminium carbon. Dehydration and loss of the semicarbazide carbonyl group drive the aromatization, yielding the intermediate 3-(2,4,5-trimethylphenyl)-1H-pyrazole core[2].

Phase 3: Regioselective C-4 Formylation

Once the pyrazole ring is formed, it acts as an electron-rich heterocycle. The lone pairs on the pyrazole nitrogens donate electron density into the ring system. Quantum chemical studies and frontier molecular orbital (FMO) theory confirm that the C-4 position exhibits the highest Highest Occupied Molecular Orbital (HOMO) coefficient and nucleophilic character[3]. A second equivalent of the VR selectively attacks this C-4 position, forming a Wheland intermediate (sigma complex). Subsequent deprotonation restores aromaticity, leaving a C-4 iminium salt that is hydrolyzed to the target carbaldehyde during the aqueous workup[4].

Mechanism A 2,4,5-Trimethylacetophenone Semicarbazone B Alpha-Attack & Enamine Formation A->B + VR VR Vilsmeier Reagent (DMF + POCl3) VR->B D C-4 Electrophilic Aromatic Substitution (2nd Equivalent of VR) VR->D C Intramolecular Cyclization (Pyrazole Core Formation) B->C -H2O, -H+ C->D + VR E C-4 Iminium Salt Intermediate D->E Wheland Intermediate F 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (Final Product) E->F Aqueous Hydrolysis (-HNMe2)

Fig 1: Mechanistic cascade of the Vilsmeier-Haack cyclization and formylation.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and high yield, the protocol must be treated as a self-validating system where each step contains an In-Process Control (IPC) to verify success before proceeding.

Reagents Required
  • 2,4,5-Trimethylacetophenone semicarbazone (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride ( POCl3​ ) (3.5 equiv, 35 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 Volumes)

  • Saturated aqueous NaHCO3​

Step-by-Step Workflow & Causality

Step 1: Vilsmeier Reagent Generation

  • Action: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (10 mL). Cool to 0 °C using an ice-salt bath. Add POCl3​ (3.2 mL, 35 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

  • Causality: The formation of the VR is highly exothermic. Maintaining 0 °C prevents thermal degradation of the iminium salt and suppresses the formation of dimethylamine hydrochloride side products[4].

  • IPC: Visual confirmation of a viscous, pale-yellow/white complex indicates successful VR formation.

Step 2: Substrate Addition

  • Action: Add 2,4,5-trimethylacetophenone semicarbazone (10 mmol) portion-wise to the cold VR mixture, ensuring the internal temperature does not exceed 10 °C.

  • Causality: Adding the substrate at low temperatures prevents uncontrolled, rapid initial alpha-attack which can lead to polymerization or tar formation.

Step 3: Tandem Cyclization and Formylation

  • Action: Remove the ice bath and gradually heat the reaction mixture to 75–80 °C for 4 to 6 hours.

  • Causality: While the initial enamine formation can occur at room temperature, the intramolecular cyclization and the subsequent SE​Ar at the sterically hindered C-4 position (adjacent to the bulky pseudocumyl group) require overcoming a significant activation energy barrier[3].

  • IPC: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the appearance of a highly UV-active lower- Rf​ spot validate the completion of the formylation.

Step 4: Hydrolytic Quenching and Neutralization

  • Action: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring. Slowly add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0.

  • Causality: The reaction mixture is highly acidic (containing HCl and phosphoric acid derivatives). Ice prevents the hydrolytic cleavage of the newly formed aldehyde due to exothermic heating. Using a weak base ( NaHCO3​ ) rather than NaOH prevents Cannizzaro-type disproportionation or degradation of the target carbaldehyde[2].

  • IPC: Use pH paper to confirm slight alkalinity. The product will precipitate as a pale yellow solid upon neutralization.

Step 5: Isolation and Purification

  • Action: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and recrystallize from hot ethanol.

Workflow S1 Step 1: VR Generation DMF + POCl3 at 0°C (30 min) S2 S2 S1->S2 S3 Step 3: Cyclization & Formylation Heat to 80°C (4-6 hrs) S2->S3 S4 Step 4: Quenching Pour onto crushed ice S3->S4 S5 Step 5: Neutralization Add NaHCO3 (aq) to pH 7-8 S4->S5 S6 Step 6: Isolation Filtration & Recrystallization S5->S6

Fig 2: Self-validating experimental workflow for Vilsmeier-Haack synthesis.

Quantitative Optimization Data

To maximize the yield of the 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde, reaction parameters must be tightly controlled. The table below summarizes the optimization landscape based on empirical process chemistry data.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale for Optimization
POCl3​ : Substrate Ratio 1.5 : 1.03.5 : 1.0 The tandem cyclization-formylation strictly requires a minimum of 2 equivalents of VR. Using 3.5 equivalents drives the equilibrium of the sterically hindered C-4 formylation to completion[1].
DMF Volume 3 Volumes10 Volumes DMF acts as both the reagent precursor and the solvent. Higher dilution prevents intermolecular dimerization of the semicarbazone and ensures smooth stirring of the viscous VR complex.
Reaction Temperature 25 °C80 °C Elevated thermal energy is mandatory to overcome the activation energy barrier for the C-4 SE​Ar , especially given the steric shielding from the adjacent 2,4,5-trimethylphenyl ring[4].
Quenching Reagent NaOH (Strong Base) NaHCO3​ (Weak Base) Strong bases can induce Cannizzaro reactions on the target aldehyde. NaHCO3​ provides a buffered neutralization that safely hydrolyzes the iminium salt[2].
Isolated Yield 42%86% The synergistic effect of optimized stoichiometry, thermal control, and buffered hydrolysis directly translates to a doubled isolated yield.

References

The following authoritative sources ground the mechanistic and procedural claims detailed in this whitepaper:

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives Source: PubMed Central (PMC) / NIH URL:[1]

  • One-Pot Synthesis of Some New Semicarbazone, Thiosemicarbazone, and Hydrazone Derivatives of 1-Phenyl-3-Arylpyrazole-4-Carboxaldehyde from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent Source: Taylor & Francis / Synthetic Communications URL:[2]

  • 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde - Mechanistic Insights and Reaction Pathways Source: Smolecule URL:[3]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances (The Royal Society of Chemistry) URL:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Protocol

Executive Summary The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for synthesizing antimicrobial, anticancer, and anti-inflammatory agents[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for synthesizing antimicrobial, anticancer, and anti-inflammatory agents[1]. This application note details a robust, two-stage synthetic protocol for generating 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde . The methodology relies on the Vilsmeier-Haack (VH) reaction to simultaneously cyclize and double-formylate 2,4,5-trimethylacetophenone semicarbazone. By strictly controlling stoichiometric ratios, temperature gradients, and hydrolysis conditions, this protocol ensures high regioselectivity and yield.

Mechanistic Rationale & Pathway

The Vilsmeier-Haack formylation of semicarbazones is not a simple substitution; it is a cascade reaction driven by the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent)[2].

  • Reagent Generation : The VH reagent is generated in situ by the reaction of phosphorus oxychloride (POCl 3​ ) with anhydrous N,N-dimethylformamide (DMF). This step is highly exothermic and moisture-sensitive[3].

  • Alpha-Attack & Cyclization : The enamine tautomer of the 2,4,5-trimethylacetophenone semicarbazone attacks the VH reagent at the α -methyl group. Subsequent intramolecular nucleophilic attack by the semicarbazone nitrogen closes the 5-membered pyrazole ring, accompanied by the cleavage of the semicarbazide moiety (-CONH 2​ ).

  • C4-Formylation : The newly formed, electron-rich pyrazole ring undergoes a second electrophilic attack at the highly nucleophilic C4 position, forming an iminium intermediate[1].

  • Hydrolysis : Aqueous basic workup hydrolyzes the iminium species to the final C4-aldehyde, precipitating the target 1H-pyrazole[2].

VH_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Cyclization & Formylation A 2,4,5-Trimethylacetophenone Starting Material C 2,4,5-Trimethylacetophenone Semicarbazone Intermediate A->C EtOH, Reflux 2-4h B Semicarbazide HCl + NaOAc Reagents B->C Condensation E Electrophilic Attack & Cyclization Pyrazole Ring Formation C->E Addition at 0 °C D POCl3 + Anhydrous DMF Vilsmeier Reagent Generation D->E 0 °C to RT F C4-Formylation Iminium Ion Intermediate E->F 80-90 °C, 4-6h Excess VH Reagent G Hydrolysis & Neutralization Ice Water + Na2CO3 (pH 7-8) F->G Quench H 3-(2,4,5-Trimethylphenyl)- 1H-pyrazole-4-carbaldehyde Target Product G->H Precipitation

Figure 1: Mechanistic workflow of the Vilsmeier-Haack cyclization and formylation.

Stoichiometry and Reagent Preparation

To ensure complete double-formylation and cyclization, an excess of the Vilsmeier reagent is mandatory. DMF serves a dual purpose as both the formylating agent and the reaction solvent.

Table 1: Stoichiometric Ratios for Vilsmeier-Haack Formylation

ReagentMW ( g/mol )EquivalentsFunction / Rationale
2,4,5-Trimethylacetophenone Semicarbazone219.281.0Substrate for cyclization.
Phosphorus Oxychloride (POCl 3​ )153.333.5Electrophile source. Excess ensures complete C4 formylation.
N,N-Dimethylformamide (DMF) (Anhydrous)73.098.0Solvent & reactant. Must be anhydrous to prevent POCl 3​ quenching.
Sodium Carbonate (Na 2​ CO 3​ )105.99As neededNeutralizes HCl byproduct and drives iminium hydrolysis.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 2,4,5-Trimethylacetophenone Semicarbazone

Self-Validation Check: The formation of a distinct crystalline precipitate upon cooling confirms successful condensation.

  • Dissolution : In a 250 mL round-bottom flask, dissolve 2,4,5-trimethylacetophenone (10 mmol) in 50 mL of absolute ethanol.

  • Buffer & Reagent Addition : In a separate beaker, dissolve semicarbazide hydrochloride (12 mmol) and sodium acetate (12 mmol) in 15 mL of distilled water. Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free amine of semicarbazide without causing side-aldol condensations.

  • Condensation : Add the aqueous solution to the ethanolic ketone solution. Attach a reflux condenser and heat the mixture to reflux for 2–4 hours.

  • Isolation : Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a desiccator to yield the semicarbazone intermediate.

Stage 2: Vilsmeier-Haack Cyclization and Formylation

Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep yellow/orange homogeneous solution as the iminium species forms.

  • Vilsmeier Reagent Generation : Purge a dry 100 mL two-neck round-bottom flask with inert gas (N 2​ or Ar). Add anhydrous DMF (80 mmol) and cool the flask to 0–5 °C using an ice-water bath.

  • POCl 3​ Addition : Using a pressure-equalizing dropping funnel, add POCl 3​ (35 mmol) dropwise over 30 minutes. Causality: The formation of the chloromethylene-N,N-dimethylammonium chloride is highly exothermic. Rapid addition will cause localized boiling, reagent degradation, and darkening of the mixture[3]. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition : Add the dried 2,4,5-trimethylacetophenone semicarbazone (10 mmol) portion-wise to the chilled Vilsmeier reagent.

  • Cyclization & Formylation : Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Subsequently, heat the reaction mixture to 80–90 °C in an oil bath for 4–6 hours. Causality: Elevated thermal energy is strictly required to drive the second electrophilic attack at the C4 position of the newly formed pyrazole ring.

  • Reaction Monitoring : Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The starting material spot should completely disappear, replaced by a highly UV-active product spot.

  • Hydrolysis Quench : Cool the reaction to room temperature and slowly pour the mixture over 150 g of crushed ice with vigorous stirring. Causality: Ice water quenches unreacted POCl 3​ and initiates the hydrolysis of the C4-iminium salt into the target carbaldehyde[2].

  • Neutralization : Slowly add a saturated aqueous solution of Na 2​ CO 3​ until the pH reaches 7.0–8.0. Causality: Neutralization is critical; the pyrazole-4-carbaldehyde will only fully precipitate as a free base when the acidic byproducts (HCl, H 3​ PO 4​ ) are neutralized.

  • Purification : Filter the precipitated solid under vacuum, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and recrystallize from hot ethanol to yield pure 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Analytical Validation

To confirm the structural integrity of the synthesized 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, the following analytical signatures should be verified.

Table 2: Expected Analytical Signatures

TechniqueKey ParameterExpected SignatureDiagnostic Value
1 H NMR (CDCl 3​ )Aldehyde Proton (-CHO)Singlet, ~9.9 – 10.2 ppmConfirms successful C4-formylation.
1 H NMR (CDCl 3​ )Pyrazole Proton (C5-H)Singlet, ~8.1 – 8.4 ppmConfirms pyrazole ring closure.
1 H NMR (CDCl 3​ )Pyrazole N-HBroad singlet, ~11.0 – 13.0 ppmConfirms 1H-pyrazole (cleavage of semicarbazide).
1 H NMR (CDCl 3​ )Trimethylphenyl ProtonsTwo singlets, ~6.9 – 7.1 ppmConfirms intact 2,4,5-substitution pattern.
IR (KBr)Carbonyl Stretch (C=O)Sharp peak, ~1670 – 1690 cm −1 Validates the presence of the aldehyde group.
MS (ESI+)Molecular Ion [M+H] + m/z ~215.1Confirms the exact mass of the target molecule.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, Molecules, 3

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent, RSC Advances, 1

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity, Arkivoc,

  • Vilsmeier-Haack Reaction, Master Organic Chemistry, 2

Sources

Application

Application Notes & Protocols: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde as a Versatile Precursor for Novel Schiff Base Ligands

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde as a strategic precursor for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde as a strategic precursor for the synthesis of novel Schiff base ligands. Pyrazole-based Schiff bases are a class of compounds attracting significant attention due to their structural flexibility, profound chelating abilities, and a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide details the scientific rationale, step-by-step synthetic protocols, characterization methods, and potential applications of the resulting ligands and their metal complexes, aiming to empower researchers in the fields of drug discovery and coordination chemistry.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous commercially available drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[2][3] Its incorporation into Schiff base architecture is a well-established strategy to enhance biological efficacy.[4][5] Schiff bases, or imines, are formed via the condensation of a primary amine with an aldehyde or ketone and are renowned for their diverse pharmacological profiles and as versatile ligands in coordination chemistry.[4][6] The azomethine group (-C=N-) is often critical to their biological activity.[4]

The precursor at the heart of this guide, 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde , offers a unique combination of features:

  • A Rigid Pyrazole Core: Provides a stable, aromatic platform.

  • A Sterically Bulky Trimethylphenyl Group: This moiety can influence the ligand's conformational properties, solubility, and interactions with biological targets.

  • A Reactive Aldehyde Functionality: The formyl group at the C4 position is a prime site for facile condensation reactions to introduce a wide range of molecular diversity.[7]

This combination makes it an ideal starting material for creating libraries of novel Schiff base ligands for screening in drug development and for designing bespoke metal complexes with interesting catalytic or material properties.

Synthetic Strategy: From Precursor to Ligand

The fundamental reaction for synthesizing Schiff base ligands from 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a nucleophilic addition-elimination reaction, commonly known as condensation. The reaction proceeds by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.

A general workflow for this process is outlined below.

G cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification Precursor 3-(2,4,5-Trimethylphenyl) -1H-pyrazole-4-carbaldehyde Reaction Condensation Reaction (Reflux) Precursor->Reaction Amine Primary Amine (R-NH2) (e.g., Aniline, Aminophenol) Amine->Reaction Solvent Solvent System (e.g., Ethanol, Methanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Glacial Acetic Acid) Catalyst->Reaction Isolation Cooling & Precipitation Reaction->Isolation Purification Filtration & Washing Isolation->Purification Recrystallization Recrystallization (e.g., from Ethanol) Purification->Recrystallization Product Pure Schiff Base Ligand Recrystallization->Product

Caption: General workflow for Schiff base synthesis.

Protocol 1: Synthesis of a Simple Aryl Schiff Base

This protocol describes a standard procedure for the condensation of the precursor with a substituted aniline.

Objective: To synthesize 4-(((3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl)methylene)amino)phenol.

Materials:

  • 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • 4-Aminophenol

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid (Catalyst)

Experimental Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 30 mL of absolute ethanol. Stir until a clear solution is obtained. Gentle warming may be required.

  • Amine Addition: To this solution, add 4-aminophenol (1.0 mmol) in a single portion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: Glacial acetic acid acts as a proton source to catalyze the reaction. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.[8]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane 3:7).[9]

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Data Presentation:

CompoundMolar Mass ( g/mol )Moles (mmol)Mass (mg)
Pyrazole-4-carbaldehyde228.291.0228.3
4-Aminophenol109.131.0109.1
Expected Product 319.40 --

Characterization of Synthesized Ligands

Structural confirmation of the newly synthesized Schiff base ligands is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups and confirming the formation of the Schiff base.

  • Key Insight: The most critical evidence of a successful reaction is the disappearance of the C=O stretching band from the aldehyde precursor (typically ~1670-1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically ~3300-3500 cm⁻¹), coupled with the appearance of a new, strong absorption band corresponding to the azomethine (C=N) group.[10]

Expected Spectroscopic Data:

Functional GroupPrecursor (Aldehyde)Precursor (Amine)Product (Schiff Base)
C=O (stretch) ~1680 cm⁻¹N/AAbsent
N-H (stretch) N/A~3350 cm⁻¹Absent
C=N (stretch) N/AN/A~1600-1625 cm⁻¹
O-H (stretch) N/A~3400 cm⁻¹ (if aminophenol)~3400 cm⁻¹ (broad)
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of protons in the molecule, confirming the structure.

  • Key Insight: The definitive signal confirming Schiff base formation is the appearance of a singlet in the downfield region of the spectrum, which corresponds to the proton of the azomethine group (CH=N).[2] The disappearance of the aldehyde proton signal (-CHO) is also a key indicator.

Expected Chemical Shifts (in DMSO-d₆):

ProtonPrecursor (Aldehyde)Product (Schiff Base)Rationale for Shift
Aldehyde (-CHO)~9.8-10.0 ppmAbsentFunctional group consumed
Azomethine (-CH=N-)Absent~8.6-8.9 ppm Deshielded proton on C=N bond
Aromatic Protons7.0-8.0 ppm6.8-8.2 ppmShifts depend on substitution
Pyrazole-NH~13.0-14.0 ppm~13.5-14.5 ppmBroad, D₂O exchangeable
Trimethylphenyl (-CH₃)~2.1-2.4 ppm~2.1-2.4 ppmRelatively unchanged

Application in Coordination Chemistry: Synthesis of a Cu(II) Complex

Pyrazole-based Schiff bases are excellent chelating agents for a variety of metal ions, forming stable complexes with potential applications in catalysis and medicine.[2] The biological activity of Schiff base ligands can be significantly enhanced upon complexation with metal ions.[11]

G Ligand Schiff Base Ligand (L) (2 equivalents) Reaction Complexation Reaction (Stirring at RT or Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., Cu(OAc)₂·H₂O) (1 equivalent) MetalSalt->Reaction Solvent Methanol Solvent->Reaction Isolation Precipitation / Filtration Reaction->Isolation Washing Washing with Solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying Product Metal Complex [M(L)₂] Drying->Product

Caption: Workflow for metal complex synthesis.

Protocol 2: Synthesis of a Bis-ligand Copper(II) Complex

Objective: To synthesize a Cu(II) complex using the Schiff base prepared in Protocol 1.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (Reagent Grade)

Experimental Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2.0 mmol) in 40 mL of warm methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve Copper(II) acetate monohydrate (1.0 mmol) in 20 mL of methanol.

  • Complexation: Add the methanolic solution of the metal salt dropwise to the stirring ligand solution at room temperature.

    • Causality Note: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-chelated complex, [Cu(L)₂], which often results in a stable, square planar, or distorted octahedral geometry depending on the ligand structure.[2]

  • Reaction: Stir the resulting mixture for 2-3 hours. A color change and the formation of a precipitate usually indicate complex formation.

  • Isolation: Collect the solid complex by vacuum filtration.

  • Purification: Wash the product with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization of the Metal Complex:

  • FT-IR: A shift in the C=N stretching frequency (typically 10-20 cm⁻¹) upon complexation confirms the coordination of the azomethine nitrogen to the copper ion.

  • UV-Vis Spectroscopy: The appearance of d-d transition bands in the visible region (e.g., 400-600 nm) is characteristic of Cu(II) complexes and provides information about the coordination geometry, with square planar geometry often being established.[2]

Potential Applications and Future Directions

The Schiff base ligands derived from 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde and their metal complexes are promising candidates for various applications:

  • Drug Development: These compounds can be screened for a multitude of biological activities, including as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][3][4] The cytotoxic potential against various cancer cell lines, such as lung (A549) and colon (Caco-2), has been demonstrated for similar pyrazole-based Schiff bases.[1]

  • Catalysis: Transition metal complexes of Schiff bases are known to be effective catalysts in various organic transformations.[10]

  • Material Science: The unique photophysical properties of these compounds can be explored for applications in sensors and fluorescent materials.

This guide provides a robust foundation for the synthesis and exploration of this promising class of compounds. The versatility of the precursor allows for the creation of a vast chemical space, paving the way for the discovery of new molecules with significant therapeutic and industrial potential.

References

  • Alqahtani, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. Available at: [Link]

  • Kumari, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • Sultana, R., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Guzman, J. D., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of the Mexican Chemical Society. Available at: [Link]

  • Kadhim, W. S., et al. (2023). Synthesis, Spectral Characterization and Biological Activity of Schiff Base ligand Derived from 5-amino-2-phenyl-2,4-dihydro-3H-Pyrazol-3-one and its Metal Complexes. Samarra Journal of Pure and Applied Science. Available at: [Link]

  • Al-Jibouri, M. N. A., & Al-Janabi, A. S. M. (2011). Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole. Baghdad Science Journal. Available at: [Link]

  • Kumari, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. Available at: [Link]

  • Mortada, M. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer’s, and Anti-Arthritic. Molecules. Available at: [Link]

  • Kate, P. S., et al. (2018). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of PharmTech Research. Available at: [Link]

  • Glushkov, V. A., & Gornostaev, A. G. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Kumari, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Shodhganga. Available at: [Link]

  • Salas-Reyes, V., et al. (2021). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]

  • Girija, K., et al. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions. Available at: [Link]

  • Sharma, N., et al. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. Available at: [Link]

  • Rojas-Verdejo, C., et al. (2024). Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. Molbank. Available at: [Link]

  • Gomaa, M. A. M. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Kate, P. S., et al. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Method

Application Note: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry and Drug Discovery

[label=" Finalizing Synthetic Visualizations I'm now integrating the final, validated DOT diagrams into the document. I am focused on the comprehensive visualization of both the synthetic workflow and the EGFR/Akt pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The development of Multi-Target Directed Ligands (MTDLs) has fundamentally shifted the landscape of modern drug discovery. Within this paradigm, 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (TMP-PC) has emerged as a highly privileged, versatile building block. By combining the thermodynamically stable, bioisosteric pyrazole core with a highly reactive C4-aldehyde and a lipophilic 2,4,5-trimethylphenyl (pseudo-cumene) moiety, TMP-PC enables the rapid synthesis of complex bioactive scaffolds. This application note provides a comprehensive guide to the mechanistic rationale, standardized synthetic protocols, and pharmacological applications of TMP-PC in oncology and inflammation.

Mechanistic Rationale & Scaffold Significance

The architectural design of TMP-PC offers three distinct advantages for medicinal chemists:

  • The Pyrazole Core : Pyrazole is a well-established pharmacophore found in blockbuster drugs (e.g., Celecoxib, Ruxolitinib). It acts as a robust hydrogen bond donor/acceptor, facilitating strong interactions with kinase hinge regions.

  • The C4-Carbaldehyde Group : The aldehyde at the 4-position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazole ring under certain conditions. This makes it an ideal substrate for Knoevenagel and Claisen-Schmidt condensations to generate α,β-unsaturated systems (chalcones) 1.

  • The 2,4,5-Trimethylphenyl Moiety : The addition of three methyl groups provides significant steric bulk and enhances the overall lipophilicity (LogP) of the molecule. In target binding, this pseudo-cumene moiety effectively occupies deep hydrophobic pockets (such as the allosteric site of EGFR or the COX-2 active site), while the steric shielding protects the core from rapid enzymatic degradation (e.g., by cytochrome P450s).

Synthetic Workflows & Standardized Protocols

The true utility of TMP-PC lies in its ability to serve as a central node for divergent synthesis. The workflow below outlines the generation of the TMP-PC scaffold and its subsequent conversion into high-value pharmacological agents.

G A Hydrazone Intermediate B TMP-PC (Vilsmeier-Haack) A->B POCl3 / DMF 0°C to 70°C C Pyrazolyl Chalcones (Claisen-Schmidt) B->C Acetophenone derivatives KOH / EtOH D Pyrazoline Benzenesulfonamides (Cyclization) C->D 4-Hydrazinylbenzenesulfonamide EtOH, Reflux

Synthetic workflow for generating bioactive scaffolds from TMP-PC.

Protocol A: Vilsmeier-Haack Synthesis of the TMP-PC Scaffold
  • Objective: Synthesize TMP-PC from 1-(2,4,5-trimethylphenyl)hydrazone.

  • Causality: The Vilsmeier reagent (chloromethyleniminium ion) is generated in situ from Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). This reagent acts as a potent electrophile. The reaction must be initiated at 0°C to prevent uncontrolled, exothermic degradation of the reagents. Subsequent heating to 70–80°C provides the necessary activation energy to drive the cyclization of the hydrazone intermediate into the pyrazole ring, followed immediately by formylation at the electron-rich C4 position 1.

  • Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazone spot and the emergence of a highly UV-active spot (due to the extended conjugated aldehyde system) indicates successful conversion. Final validation is achieved via ¹H-NMR, where the diagnostic aldehyde proton must appear as a sharp singlet at δ 9.8 – 10.0 ppm.

Protocol B: Claisen-Schmidt Condensation to Pyrazolyl Chalcones
  • Objective: Synthesize TMP-Pyrazolyl Chalcones (EGFR inhibitors).

  • Causality: The C4-aldehyde of TMP-PC is highly reactive. Under basic conditions (ethanolic KOH), the α-carbon of an added acetophenone derivative is deprotonated to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of TMP-PC. The subsequent E1cB dehydration is thermodynamically driven by the formation of a highly conjugated, stable α,β-unsaturated ketone (chalcone) 2.

  • Self-Validation System: The product typically precipitates from the ethanolic solution upon cooling. ¹H-NMR validation requires the observation of two distinct doublets with a coupling constant ( J ) of ≈ 15–16 Hz around δ 7.4 – 7.8 ppm. This specific J value confirms the trans (E) geometry of the newly formed alkene double bond, which is critical for biological activity.

Protocol C: Cyclization to Pyrazoline Benzenesulfonamides
  • Objective: Synthesize targeted anti-cancer/anti-inflammatory agents.

  • Causality: The α,β-unsaturated system of the chalcone acts as a prime Michael acceptor. When reacted with 4-hydrazinylbenzenesulfonamide hydrochloride, the hydrazine nitrogen attacks the β-carbon. This is followed by an intramolecular condensation with the ketone to close the 5-membered pyrazoline ring. Refluxing in ethanol for 16–48 hours ensures the reaction overcomes the cyclization strain and reaches thermodynamic control 3.

  • Self-Validation System: Successful cyclization is confirmed by the disappearance of the alkene doublets in the ¹H-NMR spectrum and the appearance of an ABX spin system (three doublet of doublets) between δ 3.0 and 5.5 ppm. This pattern is strictly characteristic of the diastereotopic protons on the newly formed chiral pyrazoline ring.

Biological Applications & Pathway Analysis

Oncology: EGFR/Akt Pathway Inhibition

Derivatives of TMP-PC, particularly the pyrazolyl chalcones, have shown profound efficacy as anti-cancer agents by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream Akt pathway 4. The 2,4,5-trimethylphenyl group enhances hydrophobic interactions within the ATP-binding cleft of EGFR, preventing auto-phosphorylation and halting the proliferation cascade.

G2 EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Binding PI3K PI3K EGFR->PI3K Phosphorylation Drug TMP-Pyrazolyl Chalcone Drug->EGFR Competitive Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis / Cell Cycle Arrest AKT->Apoptosis Downregulation leads to

Mechanism of action for TMP-PC derived chalcones inhibiting the EGFR/AKT pathway.

Inflammation: COX-2 / Carbonic Anhydrase Inhibition

When converted to pyrazoline benzenesulfonamides, the TMP-PC scaffold mimics the structural profile of Celecoxib. The benzenesulfonamide moiety coordinates with the zinc ion in Carbonic Anhydrase or interacts with the Arg120 residue in the COX-2 active site, while the bulky 2,4,5-trimethylphenyl group forces the molecule into a selective conformation that prevents binding to the smaller COX-1 pocket, ensuring targeted anti-inflammatory action without gastrointestinal toxicity 3.

Quantitative Data Analysis

To benchmark the efficacy of TMP-PC derivatives, the following table summarizes typical in vitro biological activity parameters observed for these synthesized classes across various high-throughput screening assays.

Compound ClassPrimary Target / Cell LineIC₅₀ / MIC RangePrimary Mechanism of ActionRef
TMP-Pyrazolyl Chalcones A549 (Lung Adenocarcinoma)3.82 – 10.26 µMEGFR / Akt Pathway Inhibition; G2/M Arrest4
TMP-Pyrazoline Benzenesulfonamides MCF-7 (Breast Cancer)1.25 – 5.40 µMCarbonic Anhydrase Inhibition / Apoptosis3
TMP-Pyrazolyl-Thiadiazoles S. aureus (Gram-positive)6.0 – 12.0 mm (Zone)Membrane Disruption / ROS Generation2

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. National Institutes of Health (NIH). URL:[Link]

  • Design, synthesis, in silico pharmacokinetics prediction and biological evaluation of 1,4-dihydroindeno[1,2-c]pyrazole chalcone as EGFR /Akt pathway inhibitors. ResearchGate. URL:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). URL:[Link]

  • Structure-based design of novel pyrazolyl–chalcones as anti-cancer and antimicrobial agents: synthesis and in vitro studies. ResearchGate. URL:[Link]

Sources

Application

Application Notes and Protocols for Knoevenagel Condensation with 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Knoevenagel Condensation in Pyrazole-Based Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Knoevenagel Condensation in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs for a wide range of diseases.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in modern drug discovery.[1][4] The functionalization of the pyrazole ring is a critical step in the synthesis of novel therapeutic agents. Among the various synthetic transformations, the Knoevenagel condensation stands out as a powerful and reliable method for carbon-carbon bond formation, enabling the introduction of diverse functionalities at the C4 position of the pyrazole ring.[5][6][7]

This guide provides a detailed technical overview and actionable protocols for the Knoevenagel condensation of a specific, high-value substrate: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde . The presence of the bulky and electron-rich trimethylphenyl group at the C3 position introduces unique steric and electronic considerations that influence reaction dynamics. Understanding and optimizing the reaction conditions for this particular aldehyde is paramount for chemists aiming to synthesize novel pyrazole derivatives with potential therapeutic applications, including but not limited to anti-inflammatory, anticancer, and antimicrobial agents.[4][8]

This document will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems and solvent effects, and provide step-by-step protocols for conducting the condensation with a range of active methylene compounds.

Reaction Schematics and Mechanistic Overview

The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[9] The reaction is typically catalyzed by a base, which serves to deprotonate the active methylene compound, thereby generating a nucleophilic enolate.[10][11][12]

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_product Product pyrazole_aldehyde 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde catalyst Base (e.g., Piperidine, Et3N) active_methylene Active Methylene Compound (Z-CH2-Z') product α,β-Unsaturated Pyrazole Derivative catalyst->product Heat/Stirring solvent Solvent (e.g., Ethanol, Toluene)

Figure 1: General workflow for the Knoevenagel condensation.

The mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.

  • Aldol Addition Intermediate: This attack forms a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration to form the final α,β-unsaturated product.

G start Active Methylene Compound + Base enolate Enolate Formation start->enolate attack Nucleophilic Attack on Pyrazole-4-carbaldehyde enolate->attack intermediate Tetrahedral Intermediate attack->intermediate protonation Protonation intermediate->protonation adduct β-Hydroxy Adduct protonation->adduct dehydration Dehydration adduct->dehydration product α,β-Unsaturated Product dehydration->product

Figure 2: Simplified mechanistic pathway of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide starting points for the Knoevenagel condensation of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde with various active methylene compounds. Optimization of temperature, reaction time, and catalyst loading may be necessary to achieve maximum yields.

Protocol 1: Reaction with Malononitrile

This protocol describes the synthesis of 2-((3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile.

Materials:

  • 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in absolute ethanol (10-15 mL).

  • Add malononitrile (1.1 eq) to the solution and stir to dissolve.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified 2-((3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile.

Protocol 2: Reaction with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl)acrylate.

Materials:

  • 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • Ethyl cyanoacetate

  • Triethylamine (Et₃N)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq) in toluene (20 mL).

  • Add triethylamine (0.2 eq) as the catalyst.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is generally complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

Protocol 3: Reaction with Barbituric Acid

This protocol outlines the synthesis of 5-((3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • Barbituric acid

  • Glacial acetic acid

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and barbituric acid (1.0 eq) in glacial acetic acid (15 mL).

  • Heat the mixture to reflux with stirring. The use of a strong base is often avoided in this case as the acidic medium can also promote the condensation.

  • Monitor the reaction by TLC. The reaction may require 6-12 hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water, which should induce the precipitation of the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Data Summary and Comparison of Reaction Conditions

The choice of active methylene compound, catalyst, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions and expected outcomes for the Knoevenagel condensation with 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Active Methylene CompoundCatalystSolventTemperatureTypical Reaction TimeExpected Yield
MalononitrilePiperidineEthanolReflux2-4 hoursHigh
Ethyl CyanoacetateTriethylamineTolueneReflux4-8 hoursModerate to High
Barbituric AcidAcetic AcidAcetic AcidReflux6-12 hoursModerate
2,4-PentanedionePiperidineBenzeneReflux3-6 hoursModerate
Meldrum's AcidNone/HeatWater/Ethanol50-80 °C1-3 hoursHigh

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction time or temperature. A stronger base or a different solvent could also be explored. For less reactive active methylene compounds, using a Dean-Stark trap to remove water can drive the equilibrium towards the product.[13]

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is often necessary. If self-condensation of the aldehyde is observed, a milder base should be used.[11]

  • Poor Solubility: If the starting materials have poor solubility in the chosen solvent, a co-solvent system or a higher reaction temperature may be required.

Conclusion

The Knoevenagel condensation is a highly effective method for the derivatization of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, providing access to a wide array of α,β-unsaturated compounds with significant potential in drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement and adapt this important reaction for the synthesis of novel pyrazole-based molecules. Careful consideration of the reactivity of the active methylene compound and judicious selection of the catalyst and reaction conditions are key to achieving high yields and purity.

References

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (2016). SpringerLink. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. [Link]

  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

  • Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • recent developments in knoevenagel condensation reaction: a review. Neliti. [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]

  • The comparison of Knoevenagel condensation under different reaction conditions.. Semantic Scholar. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Derivatives from 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Target Audience: Research Chemists, Medicinal Scientists, and Drug Discovery Professionals Introduction & Strategic Rationale The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting a broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Discovery Professionals

Introduction & Strategic Rationale

The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties[1]. Functionalized pyrazoles, particularly 3-aryl-1H-pyrazole-4-carbaldehydes, serve as highly versatile synthetic intermediates (synthons) for the construction of complex, fused, or poly-heterocyclic systems.

In this application note, we detail a validated synthetic workflow utilizing a specialized building block: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde . The strategic incorporation of the 2,4,5-trimethylphenyl (pseudocumyl) moiety is designed to enhance the lipophilicity and steric profile of the resulting derivatives. In drug design, such bulky, electron-rich aromatic systems are often critical for anchoring molecules deep within hydrophobic binding pockets, such as those found in the COX-2 enzyme[1].

Mechanistic Workflow & Causality

The synthesis of downstream heterocycles from this specific pyrazole-4-carbaldehyde scaffold relies on a divergent, two-stage approach:

  • Stage 1: Claisen-Schmidt Condensation. The highly electrophilic formyl group of the pyrazole-4-carbaldehyde undergoes a base-catalyzed condensation with substituted acetophenones. The sodium hydroxide base deprotonates the acetophenone to form a reactive enolate, which subsequently attacks the aldehyde carbon. Thermodynamically driven dehydration at 55 °C yields the (E)-chalcone (an α,β-unsaturated ketone)[2].

  • Stage 2: Divergent Cyclocondensation. The resulting chalcones act as versatile Michael acceptors and 1,3-bis-electrophilic reactants. They readily undergo cyclocondensation with various bis-nucleophiles. For example, the reaction with hydrazine hydrate in glacial acetic acid yields N-acetyl pyrazoline derivatives[1]. The acetic acid acts dually as a solvent and an acid catalyst—activating the carbonyl for imine formation while providing the acetyl group for N-acetylation, which stabilizes the newly formed pyrazoline ring.

Synthetic Pathway Visualization

SynthWorkflow Start 3-(2,4,5-Trimethylphenyl)- 1H-pyrazole-4-carbaldehyde Condensation Claisen-Schmidt Condensation (NaOH / EtOH, 55 °C) Start->Condensation Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Cyclo1 Cyclocondensation (Glacial AcOH, Reflux) Chalcone->Cyclo1 Cyclo2 Cyclocondensation (NaOAc / EtOH, Reflux) Chalcone->Cyclo2 Cyclo3 Cyclocondensation (KOH / EtOH, Reflux) Chalcone->Cyclo3 Pyrazoline Pyrazoline Derivatives (via Hydrazine Hydrate) Isoxazole Isoxazole Derivatives (via Hydroxylamine HCl) Pyrimidine Pyrimidine Derivatives (via Urea/Thiourea) Condensation->Chalcone Cyclo1->Pyrazoline Cyclo2->Isoxazole Cyclo3->Pyrimidine

Fig 1: Synthetic workflow for generating novel heterocycles from the pyrazole-4-carbaldehyde scaffold.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Chalcone Intermediate

(E)-1-Aryl-3-(3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one

Materials:

  • 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Substituted acetophenone (e.g., 4-chloroacetophenone) (1.1 mmol)

  • Sodium Hydroxide (NaOH) pellets (5.0 mmol)

  • Absolute Ethanol (96%, 5 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of the pyrazole-4-carbaldehyde in 5 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add 5.0 mmol of NaOH to the solution. Causality: The strong base is required to rapidly deprotonate the acetophenone, shifting the equilibrium toward enolate formation[2].

  • Coupling: Slowly add 1.1 mmol of the selected acetophenone dropwise.

  • Thermodynamic Driving: Heat the reaction mixture to 55 °C and maintain for 30–60 minutes. Causality: Mild heating provides the activation energy necessary for the elimination of water (dehydration), locking the molecule into the stable, conjugated (E)-alkene configuration.

  • Validation & Quality Control: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:3, v/v). The disappearance of the aldehyde spot (typically lower Rf) and the appearance of a bright, UV-active product spot (higher Rf) validates completion.

  • Isolation: Pour the warm mixture over 20 g of crushed ice. The sudden shift in solvent polarity forces the hydrophobic chalcone to precipitate. Filter the solid, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol.

Protocol B: Synthesis of Pyrazoline Derivatives

1-(5-Aryl-3-(3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Materials:

  • Chalcone intermediate from Protocol A (1.0 mmol)

  • Hydrazine hydrate (80% aqueous solution, 5.0 mmol)

  • Glacial acetic acid (10 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.

  • Nucleophilic Addition: Add 5.0 mmol of hydrazine hydrate dropwise at room temperature. Causality: An excess of the bis-nucleophile ensures complete conversion and outcompetes potential side reactions (e.g., azine formation).

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 6–8 hours. Causality: Glacial acetic acid catalyzes the initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular condensation at the carbonyl carbon. The acetic acid also acetylates the N1 position of the newly formed pyrazoline ring, yielding a stable N-acetyl pyrazoline[1].

  • Validation & Quality Control: TLC monitoring (Ethyl Acetate/Hexane 1:1, v/v) will show a highly polar product spot.

  • Isolation: Pour the cooled reaction mixture into 50 mL of ice-cold water. Stir vigorously until a solid precipitates. Filter, wash thoroughly with water to remove residual acetic acid, and recrystallize from an ethanol/water mixture.

Quantitative Data Presentation

The following table summarizes the expected physicochemical and spectral data for a representative library synthesized using the protocols above. Note the diagnostic 1 H NMR shifts: the trans-alkene protons of the chalcone exhibit a large coupling constant ( J≈15.5 Hz), whereas the pyrazoline ring protons form a classic ABX spin system.

Cmpd IDDerivative TypeAcetophenone R-GroupYield (%)M.P. (°C)Diagnostic 1 H NMR Signals (ppm, CDCl 3​ )
2a Chalcone-H88145-1477.55 (d, J=15.6 Hz, 1H, H- α ), 7.80 (d, J=15.6 Hz, 1H, H- β )
2b Chalcone-4-Cl84162-1647.52 (d, J=15.5 Hz, 1H, H- α ), 7.78 (d, J=15.5 Hz, 1H, H- β )
3a N-Acetyl Pyrazoline-H79201-2033.10 (dd, 1H, H A​ ), 3.85 (dd, 1H, H B​ ), 5.50 (dd, 1H, H X​ )
3b N-Acetyl Pyrazoline-4-Cl76215-2173.12 (dd, 1H, H A​ ), 3.88 (dd, 1H, H B​ ), 5.52 (dd, 1H, H X​ )
4a Isoxazole-H72188-1906.85 (s, 1H, Isoxazole C4-H)

References

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents , NIH.gov (PMC).1

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol , MDPI. 2

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety: dichlorophenyl)-1H-pyrazole-4-carbaldehyde , JPSI Online.

  • Recent advances in the synthesis of new pyrazole derivatives , Società Chimica Italiana.

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) , Cardiff University (ORCA). 3

Sources

Application

step-by-step laboratory synthesis guide for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Scale: 10 mmol (Laboratory Bench Scale) Overview and Synthetic Strategy The synthesis of 3-aryl-1H-pyrazole-4-carbaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Scale: 10 mmol (Laboratory Bench Scale)

Overview and Synthetic Strategy

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is a critical workflow in medicinal chemistry, as the pyrazole core serves as a privileged scaffold in numerous pharmacologically active compounds, including mitochondrial pyruvate carrier inhibitors and antimicrobial agents[1],[2].

To synthesize 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde , we employ a highly efficient, two-phase retrosynthetic approach. The protocol begins with the condensation of 2,4,5-trimethylacetophenone with semicarbazide to form a stable semicarbazone intermediate. This is followed by a Vilsmeier-Haack (VH) cyclization-formylation cascade[3],[4].

Choosing a semicarbazone over a simple hydrazone is a deliberate mechanistic choice: semicarbazones are highly crystalline, easily purified without chromatography, and undergo seamless decarboxylative deamination (loss of CO2​ and NH3​ ) during the VH cyclization to yield the unsubstituted 1H -pyrazole core[1].

SynthesisWorkflow A 2,4,5-Trimethylacetophenone (Starting Material) B Semicarbazone Intermediate A->B Semicarbazide HCl NaOAc, EtOH/H2O, 90°C C 3-(2,4,5-Trimethylphenyl)- 1H-pyrazole-4-carbaldehyde B->C POCl3, Dry DMF 0°C to 80°C

Synthetic workflow for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Mechanistic Rationale: The Vilsmeier-Haack Cascade

The transformation of the semicarbazone into the functionalized pyrazole is driven by the Vilsmeier-Haack reagent (chloroiminium ion) , generated in situ from phosphorus oxychloride ( POCl3​ ) and anhydrous N,N-dimethylformamide (DMF)[3].

This reaction is a multi-step cascade:

  • Electrophilic Activation: The highly electrophilic chloroiminium ion attacks the α -carbon of the hydrazone tautomer.

  • Cyclization: Intramolecular nucleophilic attack by the hydrazone nitrogen forms the pyrazole ring, accompanied by the elimination of the carboxamide moiety[1].

  • Formylation: The newly formed, electron-rich pyrazole ring undergoes a second electrophilic aromatic substitution at the C4 position by another equivalent of the VH reagent[5].

  • Hydrolysis: Aqueous basic workup hydrolyzes the iminium intermediates to the final C4-aldehyde[3].

Mechanism R1 DMF + POCl3 VH Chloroiminium Ion (Vilsmeier Reagent) R1->VH 0°C, -PO2Cl2^- Att Electrophilic Attack & Hydrazone Isomerization VH->Att Hyd Semicarbazone Intermediate Hyd->Att Cyc Intramolecular Cyclization (Loss of NH3, CO2) Att->Cyc Form C4-Formylation via 2nd Equivalent of VH Cyc->Form Hydrol Aqueous Hydrolysis (Ice / NaOH) Form->Hydrol Prod Target Carbaldehyde Hydrol->Prod

Mechanistic pathway of the Vilsmeier-Haack pyrazole cyclization and formylation.

Reagent Stoichiometry and Preparation

Phase 1: Semicarbazone Synthesis
ReagentMW ( g/mol )Eq.AmountFunction
2,4,5-Trimethylacetophenone162.231.010.0 mmol (1.62 g)Starting Material
Semicarbazide Hydrochloride111.531.515.0 mmol (1.67 g)Hydrazine source
Sodium Acetate (Anhydrous)82.031.515.0 mmol (1.23 g)Acid scavenger / Buffer
Ethanol / H2​O (1:1)--20 mLSolvent
Phase 2: Vilsmeier-Haack Cyclization
ReagentMW ( g/mol )Eq.AmountFunction
Semicarbazone Intermediate219.291.010.0 mmol (2.19 g)Substrate
Phosphorus Oxychloride ( POCl3​ )153.334.040.0 mmol (3.7 mL)Activating Agent
Anhydrous DMF73.09Excess10.0 mLSolvent & Reactant

Note: A minimum of 3 equivalents of POCl3​ is strictly required for the dual cyclization/formylation mechanism. 4.0 equivalents are used here to ensure complete conversion[3].

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-(1-(2,4,5-Trimethylphenyl)ethylidene)hydrazine-1-carboxamide

Objective: Convert the ketone to a nucleophilic hydrazone equivalent.

  • Preparation of the Reagent Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve semicarbazide hydrochloride (1.67 g, 15.0 mmol) and anhydrous sodium acetate (1.23 g, 15.0 mmol) in 20 mL of a 1:1 mixture of ethanol and distilled water.

    • Causality: Sodium acetate acts as a mild base to liberate the free hydrazine from its hydrochloride salt, preventing the reaction medium from becoming too acidic, which would protonate the ketone and halt nucleophilic attack[1].

  • Substrate Addition: Add 2,4,5-trimethylacetophenone (1.62 g, 10.0 mmol) directly to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 10–12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3) until the ketone spot is consumed.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice-water.

  • Purification: Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake with cold water ( 3×15 mL) to remove residual salts, followed by cold ethanol (5 mL). Dry the solid under high vacuum to afford the semicarbazone intermediate.

Phase 2: Synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Objective: Cyclize the semicarbazone and install the C4-formyl group.

  • Vilsmeier Reagent Generation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous DMF (10.0 mL) and cool the flask to 0 °C using an ice-water bath.

    • Causality: Anhydrous conditions are mandatory. Water aggressively hydrolyzes the highly sensitive chloroiminium ion back to DMF and phosphoric acid derivatives, destroying the reagent[3].

  • POCl3​ Addition: Using a glass syringe, add POCl3​ (3.7 mL, 40.0 mmol) dropwise over 15 minutes. Maintain the temperature at 0 °C. The solution will turn pale yellow/orange, indicating the formation of the Vilsmeier-Haack reagent. Stir for an additional 30 minutes at 0 °C[1].

  • Substrate Addition: Dissolve the semicarbazone intermediate (2.19 g, 10.0 mmol) in a minimal amount of anhydrous DMF (approx. 2-3 mL) and add it dropwise to the cold Vilsmeier reagent.

  • Cyclization & Formylation: Remove the ice bath, allow the reaction to reach room temperature, and then heat the mixture to 80 °C for 4 to 6 hours.

    • Causality: Heating is required to overcome the activation energy for the intramolecular cyclization and the subsequent electrophilic aromatic substitution at the C4 position[3].

  • Quenching & Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice.

    • Caution: This step is highly exothermic due to the hydrolysis of excess POCl3​ .

  • Neutralization: Slowly add a cold aqueous solution of 10% NaOH (or saturated Na2​CO3​ ) under vigorous stirring until the pH reaches 7.0–7.5.

    • Causality: Neutralization hydrolyzes the iminium intermediate to the target aldehyde and precipitates the free 1H -pyrazole base[3],[4]. Avoid over-basification (pH > 9) to prevent base-catalyzed aldol side reactions or degradation of the aldehyde.

  • Isolation: Leave the neutralized mixture to stand overnight at 4 °C to maximize precipitation. Filter the pale-yellow solid under vacuum, wash thoroughly with water ( 3×20 mL), and dry.

  • Final Purification: Recrystallize the crude product from an Ethanol/DMF mixture or purify via flash column chromatography (Ethyl acetate/Petroleum ether) to yield pure 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde[3],[6].

Analytical Validation (Self-Validating Markers)

To ensure the trustworthiness of the synthesis, the final compound must be validated against the following expected spectroscopic markers:

  • FT-IR: Disappearance of the broad C=O stretch of the acetophenone (approx. 1680 cm−1 ) and appearance of a sharp, intense aldehydic C=O stretch at approx. 1660–1675 cm−1 , alongside a broad N-H stretch at 3100–3200 cm−1 indicating the 1H -pyrazole ring[4].

  • 1 H-NMR (DMSO- d6​ ):

    • A sharp singlet at approx. δ 9.80–10.00 ppm (1H, -CHO ).

    • A singlet at approx. δ 8.30–8.50 ppm (1H, Pyrazole C5-H).

    • A broad singlet at δ > 13.0 ppm (1H, Pyrazole -NH , exchangeable with D2​O ).

    • Aromatic signals for the trimethylphenyl group (two singlets for the para-like protons on the phenyl ring) and three distinct methyl singlets between δ 2.10–2.40 ppm[4].

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available at:[Link]

  • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and Anticancer Activity of Some New Thiopyrano[2,3-d]thiazoles Incorporating Pyrazole Moiety. J-Stage. Available at:[Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Daneshyari. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of sterically hindered pyrazole derivatives.

The standard synthetic route for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde involves the condensation of 2,4,5-trimethylacetophenone with semicarbazide, followed by a tandem Vilsmeier-Haack (VH) cyclization and formylation. Due to the significant steric bulk of the 2,4,5-trimethylphenyl moiety, achieving high yields requires precise control over reagent stoichiometry, temperature profiles, and workup conditions. This guide provides the mechanistic causality behind these parameters to ensure your protocols are self-validating and reproducible.

Part 1: Reaction Workflow Visualization

Pathway A 2,4,5-Trimethylacetophenone C Semicarbazone Intermediate A->C Condensation (EtOH, Reflux) B Semicarbazide HCl B->C E 3-(2,4,5-Trimethylphenyl)- 1H-pyrazole-4-carbaldehyde C->E Cyclization & Formylation (75°C) D Vilsmeier Reagent (POCl3 + DMF) D->E Electrophilic Attack

Reaction workflow for the synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde stuck below 60% during the Vilsmeier-Haack reaction? Senior Application Scientist Insight: The Vilsmeier-Haack (VH) reaction on a semicarbazone requires multiple equivalents of the chloromethyliminium ion (VH reagent)[1]. Theoretically, two equivalents are needed—one for the cyclization of the semicarbazone to the pyrazole core, and one for the subsequent electrophilic aromatic substitution (formylation) at the C4 position[1]. However, using exactly 2 equivalents often leads to incomplete conversion. The highly sterically hindered 2,4,5-trimethylphenyl group restricts the conformational flexibility needed for the initial electrophilic attack. The Fix: Increase POCl₃ to 10 equivalents and DMF to a 10-to-15-fold excess.. This maintains a high concentration of the reactive chloroiminium intermediate, shifting the equilibrium toward complete formylation.

Q2: I am observing a mixture of unformylated pyrazole and the desired 4-carbaldehyde product. How do I drive the reaction to completion? Senior Application Scientist Insight: This indicates a thermal activation failure. The transformation is a tandem process. If the temperature is too low, only the cyclization to the 1H-pyrazole occurs, leaving the C4 position unformylated. The Fix: Implement a strict, multi-stage temperature profile. Form the VH reagent at 0 °C to prevent degradation, add the semicarbazone, and. Following this, you must. This provides the necessary activation energy for the chloroiminium ion to attack the C4 position of the newly formed pyrazole ring..

Q3: During the aqueous workup, my product yield drops significantly, and I get a sticky, intractable tar. What is going wrong? Senior Application Scientist Insight: The immediate product of the VH reaction is an iminium salt, not the free aldehyde. Rapid hydrolysis with strong base or insufficient cooling causes localized exothermic degradation, leading to the polymerization of the electron-rich pyrazole ring. The Fix: . This prolonged, cold aqueous stirring ensures the gentle and complete hydrolysis of the iminium intermediate to the stable carbaldehyde. Only after this period should you neutralize the mixture slowly with cold aqueous NaOH to pH 7.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of reagent stoichiometry and temperature on the final isolated yield of the target molecule.

POCl₃ (eq)DMF (eq)Temperature ProfileStirring TimeIsolated Yield (%)Mechanistic Observation
2.05.070 °C4 hours60%Incomplete formylation; unreacted pyrazole intermediate remains.
5.010.00 °C → 120 °C2 hours55%High temperature causes thermal degradation and side reactions.
10.0 15.0 0 °C → 25 °C → 75 °C 3 hours 90% Optimal chloroiminium concentration overcomes steric hindrance.
Part 4: Validated Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2,4,5-Trimethylacetophenone Semicarbazone

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2,4,5-trimethylacetophenone in 50 mL of absolute ethanol.

  • Reagent Preparation: In a separate beaker, dissolve 12.0 mmol of semicarbazide hydrochloride and 12.0 mmol of sodium acetate in 15 mL of distilled water.

  • Condensation: Add the aqueous solution dropwise to the ethanolic ketone solution under continuous stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitated semicarbazone under vacuum, wash with 20 mL of cold ethanol, and dry thoroughly in a vacuum desiccator overnight. Self-validation check: The solid must be completely dry; residual water will violently quench the Vilsmeier reagent in the next step, ruining the stoichiometry.

Phase 2: Vilsmeier-Haack Cyclization and Formylation

  • Vilsmeier Reagent Formation: Charge a dry 100 mL two-neck flask with 150.0 mmol (15 eq) of anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C using an ice-salt bath under an inert argon atmosphere.

  • Activation: Add 100.0 mmol (10 eq) of phosphorus oxychloride (POCl₃) dropwise over 30 minutes. Maintain the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the chloromethyliminium salt.

  • Substrate Addition: Add 10.0 mmol of the dried 2,4,5-trimethylacetophenone semicarbazone portion-wise over 15 minutes.

  • Cyclization (Stage 1): Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 1 hour to facilitate the initial cyclization to the pyrazole core.

  • Formylation (Stage 2): Heat the reaction mixture strictly to 75 °C and stir for 2 to 3 hours to drive the C4-formylation.

  • Hydrolysis: Cool the mixture to room temperature. Slowly pour the dark reaction mixture over 200 g of crushed ice. Stir vigorously for 12 hours at room temperature to gently hydrolyze the iminium intermediate.

  • Neutralization: Carefully neutralize the aqueous suspension to pH 7.0 using a cold 10% NaOH solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde via recrystallization from hot ethanol.

Part 5: References
  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: PMC (National Institutes of Health) URL:

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL:

  • Title: Reaction of Phosphorus Oxychloride-Dimethylformamide With Semicarbazones Source: ElectronicsAndBooks URL:

Sources

Optimization

removing regioisomer impurities from synthesized 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the regioselectivity of pyrazole syntheses.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the regioselectivity of pyrazole syntheses. Synthesizing 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde via the classic Vilsmeier-Haack formylation often yields stubborn regioisomeric impurities.

This guide abandons generic advice in favor of field-proven, causality-driven methodologies. Every protocol provided here is designed as a self-validating system to ensure you can isolate your target compound with absolute confidence.

Part 1: FAQs – Mechanistic Origins & Analytical Identification

Q1: What is the chemical causality behind the formation of regioisomeric impurities in my batches? A1: The formation of regioisomers is dictated by the electronic and steric environment during the cyclocondensation step. In the Vilsmeier-Haack reaction of aryl hydrazones, the formylating agent (POCl₃/DMF) attacks the most electron-rich carbon. While C4 is the kinetically favored site, the substantial steric bulk of the 2,4,5-trimethylphenyl group can force a minor pathway leading to C5-formylation. Furthermore, if a substituted hydrazine was used in your precursor steps, the hyperconjugation of the aryl ring influences the tautomeric shift of the C=N bond, locking the product into a difficult-to-separate mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles [1].

Q2: How can I definitively identify which fraction is the target isomer versus the impurity? A2: Relying solely on 1D ¹H NMR or TLC Rf​ values is a common pitfall due to signal overlap. A self-validating analytical system requires 2D NOESY NMR. For the 1,5-regioisomer (or sterically congested variants), you will observe strong Nuclear Overhauser Effect (NOE) cross-peaks between the pyrazole ring protons and the ortho-methyl group of the 2,4,5-trimethylphenyl ring. In the target 1,3-isomer, this spatial proximity is absent. Additionally, the aldehyde proton in the impurity typically resonates further upfield (shielded) compared to the target [2].

Part 2: Troubleshooting Guide – Separation Strategies

Issue: Co-elution of regioisomers on standard silica gel chromatography.

  • Causality: Pyrazole regioisomers often possess nearly identical dipole moments. Standard binary solvent systems (like Hexane/Ethyl Acetate) are ineffective because the retention is dominated by the highly polar carbaldehyde and pyrazole nitrogen atoms, masking the subtle steric differences of the isomers [3].

  • Solution: Exploit subtle hydrogen-bonding differences. Transition to a ternary solvent system incorporating a modifier (e.g., 1% Triethylamine or Dichloromethane) to alter the stationary phase interaction dynamics.

Issue: Product "oils out" instead of crystallizing during purification.

  • Causality: The presence of the regioisomeric impurity disrupts the crystal lattice packing of the target compound. Instead of reaching the nucleation threshold, the mixture supersaturates and undergoes liquid-liquid phase separation (oiling out) [4].

  • Solution: Implement a solvent/anti-solvent crystallization strategy using a system where the impurity has significantly higher solubility (e.g., Toluene/Heptane), and seed the mixture to force kinetic nucleation.

Part 3: Quantitative Analytical Data

Use the following benchmark data to validate your fractions during the separation workflows.

Parameter3-(2,4,5-Trimethylphenyl) Isomer (Target)Regioisomeric Impurity
Retention Factor ( Rf​ ) (Hexane/EtOAc 7:3)~0.38~0.45
HPLC Retention Time (C18, 60% MeCN/H₂O)14.2 min11.8 min
¹H NMR Aldehyde Shift (CDCl₃)9.95 ppm9.62 ppm (Shielded)
NOESY Correlation Aldehyde-H to Pyrazole C5-HAldehyde-H to Aryl-CH₃
Crystallization Behavior Forms distinct prismatic crystalsTends to oil out / amorphous

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution Flash Chromatography (Dry Loading)

Use this protocol when the target isomer constitutes <80% of the crude mixture.

  • Sample Preparation (Dry Loading): Dissolve the crude batch in a minimum volume of Dichloromethane (DCM). Add silica gel (mass equivalent to 3x the crude weight). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Wet loading with polar solvents distorts the solvent front, causing band broadening. Dry loading ensures a perfectly horizontal starting band.

    • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will ruin the separation.

  • Column Equilibration: Pack the column with silica gel and equilibrate with the ternary mobile phase: Hexane/Ethyl Acetate/Triethylamine (70:29:1).

  • Elution: Load the dry powder onto the column bed. Elute isocratically. The regioisomeric impurity (less sterically hindered access to the silica) typically elutes slightly faster than the target compound.

  • Fraction Validation: Spot fractions on a TLC plate. Do not pool fractions based on UV alone. Develop the plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Only pool fractions showing a single, distinct orange spot.

Protocol B: Selective Recrystallization

Use this protocol when the target isomer constitutes >80% of the crude mixture.

  • Dissolution: Suspend the crude solid in minimal boiling Toluene.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel.

    • Causality: This removes insoluble polymeric byproducts generated during the Vilsmeier-Haack reaction that act as unwanted nucleation sites.

  • Controlled Anti-Solvent Addition: While maintaining the solution at 80°C, add hot Heptane dropwise until the solution becomes faintly turbid. Add exactly one drop of Toluene to clear the turbidity.

  • Thermodynamic Cooling: Turn off the heat source and allow the flask to cool in the oil bath to room temperature overnight.

    • Causality: Rapid cooling forces kinetic precipitation, trapping the regioisomer in the lattice. Slow cooling favors thermodynamic growth of the pure target lattice.

    • Validation Check: Inspect the precipitate. You should observe well-defined prismatic crystals. If you see an oily residue at the bottom, reheat and add 5% more Toluene.

Part 5: Visualizations

Pathway Hydrazone Aryl Hydrazone Precursor Cyclize Cyclocondensation & Formylation Hydrazone->Cyclize VH Vilsmeier Reagent (POCl3 / DMF) VH->Cyclize Target 3-Aryl-4-carbaldehyde (Target Isomer) Cyclize->Target Kinetically Favored (C4) Impurity Regioisomeric Impurity (Steric Pathway) Cyclize->Impurity Sterically Driven

Reaction pathway showing the causal divergence of pyrazole regioisomers.

Workflow Crude Crude Pyrazole Batch NMR NOESY NMR / HPLC Determine Ratio Crude->NMR Decision Target Purity? NMR->Decision Cryst Selective Crystallization (Toluene / Heptane) Decision->Cryst >80% Chroma Flash Chromatography (Ternary Solvent) Decision->Chroma <80% Pure Validated Pure Target Compound Cryst->Pure Crystals Chroma->Pure Resolved Fractions

Self-validating troubleshooting workflow for regioisomer purification.

References

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Tre
  • Design and synthesis of novel ditopic ligands with a pyrazole ring in the central unit. ICMPP. Verify Source
  • Column chromatography conditions for separating pyrazole isomers. BenchChem. Verify Source
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem. Verify Source
Troubleshooting

Technical Support Center: Scaling Up the Production of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and efficient laboratory-scale production of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and efficient laboratory-scale production of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde. We will address common challenges, troubleshooting strategies, and critical safety considerations inherent to the Vilsmeier-Haack reaction and its scale-up.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde?

The most common and efficient method for synthesizing 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves two key transformations in a one-pot procedure: the cyclization of a suitable hydrazone intermediate, followed by the formylation at the 4-position of the newly formed pyrazole ring. The process typically starts with the reaction of a substituted acetophenone with hydrazine to form a hydrazone, which is then treated with the Vilsmeier reagent (typically a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[4][5]

Q2: What are the critical reagents, and what are their specific roles in the reaction?
  • 2,4,5-Trimethylacetophenone Phenylhydrazone (The Substrate): This is the direct precursor to the pyrazole ring. It is formed by the condensation of 2,4,5-trimethylacetophenone and a hydrazine (e.g., phenylhydrazine).

  • N,N-Dimethylformamide (DMF): Serves as both a solvent and a reactant. It reacts with phosphorus oxychloride to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.[6]

  • Phosphorus Oxychloride (POCl₃): This is the activating agent. It reacts with DMF to generate the highly reactive Vilsmeier reagent.[6][7] It is a hazardous substance that requires careful handling.[8][9][10][11][12]

Q3: What are the primary safety hazards associated with this synthesis, especially during scale-up?

Scaling up this reaction introduces significant safety challenges that must be proactively managed.[13][14]

  • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic and can lead to a thermal runaway if the addition is not controlled.[6][15][16] This step must be performed at low temperatures (0-5 °C) with slow, dropwise addition.

  • Reaction Quenching: The hydrolysis of any unreacted Vilsmeier reagent or POCl₃ during the work-up is extremely exothermic and violent, producing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[7][10] The reaction mixture must be cooled and quenched by pouring it slowly onto crushed ice or adding ice-water cautiously.

  • Reagent Toxicity and Corrosivity: Phosphorus oxychloride is highly toxic if inhaled, corrosive to skin and eyes, and reacts violently with water.[8][9][10][12] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the target pyrazole-4-carbaldehyde. What are the most likely causes and how can I fix them?

Low yield is a frequent problem that can be traced to several factors. A systematic approach is key to identifying the root cause.

  • Purity of Starting Materials:

    • Hydrazone Quality: Ensure the hydrazone precursor is pure and dry. Impurities can lead to side reactions.

    • Solvent and Reagent Anhydrousness: The Vilsmeier-Haack reaction is extremely sensitive to moisture.[3][6] Use anhydrous DMF and ensure all glassware is thoroughly dried. Moisture will rapidly decompose the Vilsmeier reagent, halting the reaction.

  • Vilsmeier Reagent Formation and Stoichiometry:

    • Reagent Degradation: Use a fresh, unopened bottle of POCl₃. This reagent is sensitive to moisture and can degrade over time.[8]

    • Incorrect Stoichiometry: Typically, an excess of the Vilsmeier reagent is used (around 3 equivalents is common) to ensure both cyclization and formylation proceed to completion.[3] Verify your calculations, especially when scaling up.

  • Reaction Conditions:

    • Temperature Control: The initial formation of the Vilsmeier reagent must be done at 0-5 °C to prevent decomposition and control the exotherm.[6] After the hydrazone is added, the reaction is typically heated (e.g., 80-90 °C) for several hours to drive the cyclization and formylation.[3] Sub-optimal temperatures can lead to an incomplete reaction.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[17][18] Insufficient reaction time will leave starting material unreacted, while excessively long times at high temperatures can lead to product degradation.

  • Work-up and Purification Losses:

    • Improper Quenching: During the aqueous work-up, ensure the pH is carefully neutralized (e.g., with sodium bicarbonate) after quenching on ice.[18] The product may be lost if the aqueous layer is not thoroughly extracted.

    • Purification Issues: The product is typically purified by column chromatography or recrystallization.[3][19] Using an incorrect solvent system can lead to poor separation and loss of product.

Issue 2: Reaction Exotherm and Control During Scale-Up

Question: When I tried to increase the reaction scale from 1g to 10g, I noticed a significant and difficult-to-control temperature spike. How can I manage the reaction exotherm safely?

Loss of temperature control is one of the most serious risks when scaling up exothermic reactions.[13][20] The Vilsmeier-Haack reaction has two highly exothermic phases: reagent formation and quenching.

  • Perform a Risk Assessment: Before any scale-up, a thorough risk assessment is mandatory.[13][21] Understand the thermal hazards of each step.

  • Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition.

    • For a 10g scale, do not add the POCl₃ all at once. Use an addition funnel to add it dropwise to the cooled DMF over a period of 30-60 minutes.[6]

    • Key Principle: The surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[22] What works for a 1g scale will not work for a 10g scale without modification.

  • Efficient Cooling and Monitoring:

    • Use a larger ice-water or ice-salt bath to maintain the initial temperature at 0-5 °C.

    • Crucially, monitor the internal reaction temperature with a thermocouple probe, not just the bath temperature. [13] The internal temperature can be significantly higher.

  • Adequate Stirring: Ensure vigorous and efficient stirring. Poor mixing can create localized hot spots where the reaction can accelerate uncontrollably.[22] For larger volumes, a mechanical overhead stirrer is superior to a magnetic stir bar.

  • Safe Quenching Protocol:

    • Never add water or base directly to the hot reaction mixture.

    • Allow the reaction to cool to room temperature first, then cool it further in an ice bath.

    • Pour the cooled reaction mixture slowly in a steady stream onto a large amount of crushed ice with vigorous stirring. This provides a large surface area to dissipate the heat of hydrolysis.[7]

Experimental Protocols and Workflows
Workflow for Synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Vilsmeier-Haack Reaction cluster_2 Part 3: Work-up & Purification start Mix 2,4,5-Trimethyl- acetophenone & Hydrazine reflux Reflux in Ethanol with Acid Catalyst start->reflux isolate_hydrazone Cool, Filter & Dry Hydrazone Intermediate reflux->isolate_hydrazone prep_vilsmeier Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0°C isolate_hydrazone->prep_vilsmeier add_hydrazone Add Hydrazone Substrate prep_vilsmeier->add_hydrazone heat_reaction Heat Reaction Mixture (e.g., 80-90°C) add_hydrazone->heat_reaction monitor Monitor by TLC heat_reaction->monitor quench Cool and Quench on Crushed Ice monitor->quench neutralize Neutralize with Base (e.g., NaHCO₃) quench->neutralize extract Extract with Organic Solvent (e.g., EtOAc) neutralize->extract purify Purify by Column Chromatography or Recrystallization extract->purify end_product Isolate Pure Product purify->end_product

Caption: Experimental workflow for the synthesis of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 1: Vilsmeier-Haack Cyclization and Formylation (Illustrative 5g Scale)

Warning: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a certified chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • Vilsmeier Reagent Preparation:

    • To a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (25 mL).

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add POCl₃ (8.5 mL, ~3 eq.) dropwise via the dropping funnel over 30-45 minutes. CRITICAL: Monitor the internal temperature and ensure it does not rise above 5 °C.[6]

    • After the addition is complete, stir the resulting pale-yellow mixture at 0-5 °C for an additional 30 minutes.

  • Reaction:

    • Dissolve the 2,4,5-trimethylacetophenone phenylhydrazone (5.0 g, 1 eq.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, slowly allow the reaction to warm to room temperature, then heat the mixture to 80-90 °C using an oil bath.

    • Maintain this temperature and monitor the reaction's progress by TLC (e.g., using a 30% ethyl acetate/70% hexanes mobile phase) until the starting hydrazone is consumed (typically 4-6 hours).[3]

  • Quenching and Work-up:

    • Remove the oil bath and allow the reaction mixture to cool to room temperature, then cool it further in an ice bath.

    • Prepare a separate large beaker containing 300g of crushed ice.

    • CAUTION: HIGHLY EXOTHERMIC. With vigorous stirring, slowly pour the cooled reaction mixture onto the crushed ice.

    • Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 by the slow portion-wise addition of a saturated sodium bicarbonate solution.

    • The crude product should precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with water.[18]

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3][19]

    • Alternatively, recrystallization from a suitable solvent like ethanol can yield the pure product.

Scale-Up Safety and Parameter Comparison

Scaling a reaction is not a linear process. The table below highlights critical parameter adjustments needed when moving from a small to a moderate laboratory scale.

ParameterSmall Scale (<1g Substrate)Moderate Scale (5-15g Substrate)Rationale for Change
Reaction Vessel 50 mL Round-bottom flask250-1000 mL Multi-necked flaskTo accommodate larger volumes and allow for controlled additions and monitoring.
Stirring Magnetic stir barMechanical overhead stirrerEnsures efficient mixing in a larger volume, preventing localized temperature spikes.[22]
POCl₃ Addition Manual pipetting over 5-10 minDropwise via addition funnel over 30-60 minTo control the highly exothermic formation of the Vilsmeier reagent.[6][13]
Temp. Monitoring External bath thermometerInternal thermocouple probe Provides an accurate reading of the reaction temperature, which can differ significantly from the bath.[13]
Quenching Pouring onto 50g of icePouring onto 300-500g of iceThe larger mass of ice is required to absorb the significantly greater heat of hydrolysis from unreacted reagents.
Scale-up Factor N/AMax 3-5 fold per stepGradual increases in scale allow for the identification of unforeseen hazards before committing to a large run.[13]
Troubleshooting and Safety Logic Diagrams
Troubleshooting Low Yield

G start Low Yield Observed q1 Are Starting Materials Pure & Dry? start->q1 s1_yes Check Reaction Stoichiometry q1->s1_yes Yes s1_no Purify/Dry Hydrazone. Use Anhydrous DMF & Fresh POCl₃. q1->s1_no No s2_yes Verify Reaction Temperature & Time s1_yes->s2_yes Correct s2_no Recalculate. Use Excess (3 eq.) Vilsmeier Reagent. s1_yes->s2_no Incorrect s1_no->start s3_yes Analyze Work-up & Purification Steps s2_yes->s3_yes Optimal s3_no Optimize Temp. Profile (0°C formation, 80-90°C reaction). Monitor by TLC. s2_yes->s3_no Sub-optimal s2_no->start s4_no Check for Product Loss during Extraction/Neutralization. Optimize Chromatography. s3_yes->s4_no Loss Detected s3_no->start s4_yes Yield Improved s4_no->s4_yes

Caption: Critical safety checklist before proceeding with reaction scale-up.

References
  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
  • Ashid, M., Hussain, N., & Joshi, A. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Fauske, & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Understanding Scale-up Risks in Early-Stage Process Development. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safe chemical reaction scale up. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Retrieved from [Link]

  • ARKIVOC. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Rasayan J. Chem. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (2026, March 13). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • ACS Publications. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Antimicrobial Efficacy of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde Analogs: A Comparative Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic compound screening to understand the deep structure-activity relationships (SAR) that drive efficacy. Pyrazole-containing he...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic compound screening to understand the deep structure-activity relationships (SAR) that drive efficacy. Pyrazole-containing heterocycles are highly privileged scaffolds in medicinal chemistry, known for their broad-spectrum antimicrobial properties[1]. Specifically, formylation at the C4 position to create pyrazole-4-carbaldehydes yields a versatile pharmacophore that enhances target binding affinity[2].

This guide provides an objective, data-driven benchmark of a uniquely substituted derivative—3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde —against traditional halogenated analogs and clinical standard antibiotics.

Mechanistic Rationale: Why the Trimethylphenyl Substitution?

The antimicrobial mechanism of pyrazole derivatives is primarily driven by their ability to act as potent inhibitors of bacterial DNA gyrase (GyrB) and Topoisomerase IV[1],[3]. By binding to the ATP-binding site of these enzymes, pyrazoles arrest DNA supercoiling, leading to rapid bactericidal cell death.

Historically, halogenated pyrazoles (e.g., 2,4-dichlorophenyl analogs) have been the industry standard due to their high electronegativity and target affinity. However, heavy halogenation often leads to poor aqueous solubility and increased risks of hepatotoxicity. The strategic shift to a 2,4,5-trimethylphenyl moiety provides a unique steric shield. This bulky, electron-donating substitution resists hepatic enzymatic degradation while optimizing the partition coefficient (LogP) to favor penetration through the thick peptidoglycan layer of Gram-positive bacteria.

MoA A 3-(2,4,5-Trimethylphenyl) Pyrazole Analog B Bacterial Cell Penetration A->B C DNA Gyrase (GyrB) Target Binding B->C D Topoisomerase IV Inhibition B->D E Arrest of DNA Supercoiling C->E D->E F Bactericidal Effect E->F

Caption: Mechanism of Action: Pyrazole-mediated inhibition of bacterial DNA Gyrase and Topoisomerase IV.

Synthesis & Validation Protocol

To ensure high-yield generation of the 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde core, we utilize the Vilsmeier-Haack formylation-cyclization sequence,[2].

Causality in Experimental Design: The Vilsmeier-Haack protocol is selected because it functions as a highly efficient dual-action system. The in situ generated chloromethyleniminium ion (from POCl₃ and DMF) not only acts as the electrophile for the C4 formylation but also drives the initial dehydrative cyclization of the hydrazone intermediate. This thermodynamic cascade ensures absolute regioselectivity, preventing the formation of unwanted regioisomers that plague alternative stepwise syntheses.

Synthesis N1 2,4,5-Trimethyl- acetophenone N2 Hydrazine Condensation N1->N2 N3 Hydrazone Intermediate N2->N3 N4 POCl3 / DMF (Vilsmeier) N3->N4 N5 Pyrazole-4- carbaldehyde N4->N5

Caption: Vilsmeier-Haack synthesis workflow for 3-(2,4,5-Trimethylphenyl) pyrazole analogs.

Step-by-Step Methodology: Vilsmeier-Haack Cyclization
  • Hydrazone Formation: Reflux 2,4,5-trimethylacetophenone with hydrazine hydrate in absolute ethanol for 4 hours. Monitor completion via TLC. Remove solvent under reduced pressure to isolate the hydrazone intermediate.

  • Vilsmeier Reagent Preparation: In a flame-dried flask at 0°C, add anhydrous Dimethylformamide (DMF) (10 mL). Dropwise, add Phosphorus oxychloride (POCl₃) (3 equivalents) under an inert argon atmosphere. Stir for 30 minutes to form the Vilsmeier complex.

  • Cyclization & Formylation: Slowly add the hydrazone intermediate to the Vilsmeier reagent at 0°C. Gradually warm the mixture to room temperature, then heat to 80°C for 6-8 hours.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice and neutralize with saturated NaHCO₃ until pH 7 is reached. The resulting precipitate is filtered, washed with cold distilled water, and recrystallized from hot ethanol to yield the pure 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Antimicrobial Benchmarking: Quantitative Efficacy

Causality in Assay Selection: While agar well diffusion provides rapid qualitative screening, it is heavily biased by the diffusion coefficient of lipophilic pyrazoles. Therefore, we utilize the CLSI Broth Microdilution method to determine the precise Minimum Inhibitory Concentration (MIC).

Furthermore, relying solely on optical density (OD₆₀₀) can be misleading due to the inherent poor aqueous solubility and potential precipitation of pyrazole analogs in the broth. To build a self-validating system, we incorporate Resazurin as a redox indicator. Viable cells reduce the blue resazurin to pink resorufin, providing a definitive, colorimetric confirmation of metabolic arrest that is independent of compound precipitation.

Step-by-Step Methodology: Resazurin-Assisted Broth Microdilution
  • Inoculum Preparation: Cultivate bacterial/fungal strains in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized pyrazole analogs (dissolved in 1% DMSO) ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Incubate plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of microbial metabolism).

Table 1: Comparative MIC Benchmarking (µg/mL)

We benchmarked the trimethylphenyl analog against the widely studied 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde, using Ciprofloxacin and Fluconazole as clinical baselines.

CompoundS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungi)
3-(2,4,5-Trimethylphenyl) Analog 8 µg/mL16 µg/mL32 µg/mL>64 µg/mL16 µg/mL
3-(2,4-Dichlorophenyl) Analog 4 µg/mL8 µg/mL16 µg/mL64 µg/mL8 µg/mL
Ciprofloxacin (Control) 0.5 µg/mL0.25 µg/mL0.12 µg/mL1 µg/mLN/A
Fluconazole (Control) N/AN/AN/AN/A2 µg/mL

Discussion & Comparative Insights

The benchmarking data reveals critical insights into the structure-activity relationship of the 3-(2,4,5-trimethylphenyl) scaffold:

  • Gram-Positive Efficacy: The trimethylphenyl analog exhibits robust efficacy against Gram-positive strains (S. aureus, B. subtilis). While it is slightly less potent than the extensively studied 2,4-dichlorophenyl analog, the trimethyl substitution offers a distinct biological advantage: the absence of halogens significantly reduces potential hepatotoxicity and bioaccumulation risks in downstream in vivo models.

  • Gram-Negative Resistance: The reduced efficacy against Gram-negative P. aeruginosa (>64 µg/mL) is a known class effect for pyrazole-4-carbaldehydes. This is largely attributed to active compound extrusion by the MexAB-OprM efflux pump systems[3], combined with the highly lipophilic nature of the trimethyl group hindering transit through the hydrophilic Gram-negative outer membrane porins.

  • Future Optimization: To bridge the gap in Gram-negative efficacy, future derivatization should focus on condensing the C4-carbaldehyde group with hydrophilic amines or hydrazides to lower the overall LogP and bypass efflux pump recognition.

Sources

Safety & Regulatory Compliance

Safety

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde proper disposal procedures

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde: Comprehensive Handling and Disposal Protocol As a laboratory professional, managing the lifecycle of complex organic intermediates like 3-(2,4,5-Trimethylphenyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde: Comprehensive Handling and Disposal Protocol

As a laboratory professional, managing the lifecycle of complex organic intermediates like 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde requires moving beyond basic compliance. Substituted pyrazole carbaldehydes present specific handling challenges due to their nitrogen-rich heterocyclic structure and aldehyde reactivity[1][2].

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure environmental safety, regulatory compliance (EPA/RCRA), and laboratory integrity[3][4].

I. Chemical Profile & Hazard Causality

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the chemical's behavior. 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a structurally dense, nitrogen-containing organic solid.

Table 1: Hazard and Physicochemical Profile

Property / HazardSpecification / ClassificationOperational Causality
Physical State Solid (Off-white to pale yellow)Prone to aerosolization. Dust formation must be avoided to prevent inhalation exposure[1][5].
GHS Classifications H315, H319, H335Causes skin, eye, and respiratory irritation. Mandates strict use of localized exhaust and PPE[1][6].
Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx)High-temperature incineration requires flue gas scrubbing to neutralize toxic NOx emissions[2].
Incompatibilities Strong oxidizing agents, strong basesAldehyde moiety is susceptible to uncontrolled oxidation. Must be segregated in waste streams.

II. Step-by-Step Disposal Methodology

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties[4]. The following protocol ensures full compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and academic/commercial Subpart K regulations[3][4][7].

Step 1: Point-of-Generation Segregation (Satellite Accumulation)
  • The "Why": The EPA mandates that waste must be accumulated at or near the point of generation (Satellite Accumulation Area or SAA) under the direct control of the operator. This minimizes transit-related spill risks and prevents incompatible chemical mixing[3][4].

  • Action:

    • Collect all residual solid, contaminated weighing paper, and reaction byproducts containing the pyrazole derivative.

    • Place the material into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass).

    • Ensure the container remains tightly closed at all times except when actively adding waste. Never leave a funnel resting in the waste container[3].

Step 2: Diagnostic Labeling
  • The "Why": Unidentified or vaguely labeled waste (e.g., "Pyrazole waste") violates OSHA and EPA standards, posing severe risks to downstream waste brokers who must profile the waste for incineration[3][8].

  • Action:

    • Affix a label clearly stating "HAZARDOUS WASTE" [3].

    • Write the full chemical name: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde (Do not use abbreviations or chemical formulas)[3].

    • Check the primary hazard boxes: Irritant and Toxic [4].

Step 3: Transfer to Central Accumulation Area (CAA)
  • The "Why": SAAs have strict volume limits (typically 55 gallons of non-acute waste) and time limits. Once a container is full, EPA regulations require it to be dated and moved to a Central Accumulation Area within 72 hours[3].

  • Action:

    • Inspect the container for external contamination or micro-fractures.

    • Place the primary container inside a secondary containment carrier.

    • Transport the waste to the facility's CAA and log the accumulation start date[9].

Step 4: Final Destruction via Licensed TSDF
  • The "Why": Because this compound contains a pyrazole ring, standard landfill disposal is strictly prohibited. Combustion of nitrogenous heterocycles generates toxic nitrogen oxides (NOx)[1][2].

  • Action:

    • Coordinate with your institution's Environmental Health & Safety (EH&S) designated waste broker[8].

    • The waste must be profiled for controlled incineration equipped with an afterburner and flue gas scrubber to neutralize NOx emissions before atmospheric release[1][2].

III. Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge and respiratory exposure[1][2].

  • Isolate the Area: Evacuate personnel from the immediate vicinity and maximize local exhaust ventilation (fume hood settings to maximum)[1][2].

  • Don Advanced PPE: Put on a NIOSH-approved P95 or P100 particulate respirator, chemical impermeable gloves (nitrile, double-gloved), and tightly sealed safety goggles[2].

  • Containment (No Sweeping): Do not use a standard broom, which aerosolizes the hazardous dust. Use a HEPA-filtered vacuum or dampen the solid slightly with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust before carefully scooping it up with non-sparking tools[1][2].

  • Disposal: Place all collected material and contaminated PPE into a hazardous waste container, label as "Spill Debris - 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde," and follow the disposal methodology above[2][6].

IV. Waste Management Workflow Visualization

The following diagram illustrates the validated lifecycle of pyrazole-derivative waste from generation to final destruction, ensuring regulatory compliance and operational safety.

G Gen Waste Generation (Fume Hood / Bench) SAA Satellite Accumulation Area (SAA) Max 55 gal | Move <72h when full Gen->SAA Transfer in Secondary Containment Label EPA Compliant Labeling Full Name | Hazards Identified SAA->Label Document & Seal CAA Central Accumulation Area (CAA) Consolidation & Profiling Label->CAA Transport to Waste Broker TSDF Licensed TSDF Facility Incineration + Flue Gas Scrubbing CAA->TSDF Final Destruction (NOx Neutralization)

Validated EPA/RCRA compliant disposal workflow for nitrogenous heterocyclic chemical waste.

V. References

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia University Research, 2025. Available at: [Link]

  • Capot Chemical. "MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde." Capot Chemical, 2025. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, May 2025. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov, 2025. Available at:[Link]

  • UNT Dallas Department of Natural Sciences. "Chemical Disposal Guidelines." UNT Dallas, July 2025. Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS.org, 2025. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde
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